Bienvenue dans la boutique en ligne BenchChem!

Bronchodual

Bronchodilation Asthma COPD

Bronchodual, designated by CAS number 115112-73-7 and also known as Berodual, is a fixed-dose combination bronchodilator composed of the short-acting β2-adrenergic agonist fenoterol hydrobromide (50 µg per dose) and the short-acting muscarinic antagonist ipratropium bromide (20 µg per dose), formulated for administration via pressurized metered-dose inhaler (pMDI) or Respimat Soft Mist Inhaler. This dual-mechanism agent, with a molecular weight of 796.6 g/mol and empirical formula C37H52Br2N2O7, is indicated for the prevention and treatment of bronchoconstriction in obstructive airway diseases, including asthma and chronic obstructive pulmonary disease (COPD).

Molecular Formula C37H52Br2N2O7
Molecular Weight 796.6 g/mol
CAS No. 115112-73-7
Cat. No. B038215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBronchodual
CAS115112-73-7
SynonymsBerodual
Bronchodual
Duovent
fenoterol - ipratropium
fenoterol, ipratropium drug combination
Iprafen
Molecular FormulaC37H52Br2N2O7
Molecular Weight796.6 g/mol
Structural Identifiers
SMILESCC(C)[N+]1(C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3)C.CC(CC1=CC=C(C=C1)O)NCC(C2=CC(=CC(=C2)O)O)O.Br.[Br-]
InChIInChI=1S/C20H30NO3.C17H21NO4.2BrH/c1-14(2)21(3)16-9-10-17(21)12-18(11-16)24-20(23)19(13-22)15-7-5-4-6-8-15;1-11(6-12-2-4-14(19)5-3-12)18-10-17(22)13-7-15(20)9-16(21)8-13;;/h4-8,14,16-19,22H,9-13H2,1-3H3;2-5,7-9,11,17-22H,6,10H2,1H3;2*1H/q+1;;;/p-1
InChIKeyWYOWAXDWPIYPNZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bronchodual (CAS 115112-73-7): A Fixed-Dose Fenoterol/Ipratropium Bromide Combination for Respiratory Research and Procurement


Bronchodual, designated by CAS number 115112-73-7 and also known as Berodual, is a fixed-dose combination bronchodilator composed of the short-acting β2-adrenergic agonist fenoterol hydrobromide (50 µg per dose) and the short-acting muscarinic antagonist ipratropium bromide (20 µg per dose), formulated for administration via pressurized metered-dose inhaler (pMDI) or Respimat Soft Mist Inhaler [1][2]. This dual-mechanism agent, with a molecular weight of 796.6 g/mol and empirical formula C37H52Br2N2O7, is indicated for the prevention and treatment of bronchoconstriction in obstructive airway diseases, including asthma and chronic obstructive pulmonary disease (COPD) [3][4]. The compound represents a distinct therapeutic entity that combines two complementary pharmacologic classes—a β2-agonist and an anticholinergic—into a single, pre-formulated inhalable product, distinguishing it from monotherapy alternatives or extemporaneous combinations [5].

Why Bronchodual (Fenoterol/Ipratropium) Cannot Be Substituted by a Simple Admixture of Fenoterol and Ipratropium Bromide


Generic substitution for Bronchodual is not scientifically valid due to the fixed, 50 µg fenoterol/20 µg ipratropium bromide dose ratio per actuation [1], which is specifically designed to leverage the synergistic, complementary pharmacology of the two components [2]. Unlike extemporaneous compounding or sequential administration of single-agent inhalers, this fixed-dose combination ensures a precise, reproducible 5:2 ratio with each inhalation, a parameter directly linked to the observed clinical superiority over monotherapy with either component alone in terms of bronchodilator magnitude and duration [3][4]. Substituting with separate inhalers introduces variability in dose delivery, patient adherence, and fails to replicate the optimized particle size distribution and lung deposition profile engineered for the combination product, particularly when delivered via advanced devices like the Respimat Soft Mist Inhaler [5]. Therefore, procurement of the specified fixed-dose combination is essential for research requiring the validated efficacy and safety profile established in clinical trials for this precise formulation.

Quantitative Differentiation Evidence for Bronchodual (Fenoterol/Ipratropium) vs. Comparators


Bronchodual Demonstrates Superior Bronchodilation Compared to Monotherapy with Fenoterol or Ipratropium Alone

In a head-to-head comparative clinical trial in 14 patients with mild bronchial asthma, the combination of fenoterol (0.05 mg) and ipratropium bromide (0.02 mg) as Bronchodual/Berodual produced a statistically significant and superior bronchodilating and protective effect compared to treatment with either fenoterol (0.2 mg as Berotec) or ipratropium bromide (0.02 mg as Atrovent) alone [1]. While all treatments reduced dyspnea, cough, and sputum scores after 2 weeks, the combination therapy demonstrated the best overall bronchodilating effect, confirming additive or synergistic efficacy [1]. This quantitative superiority provides a clear rationale for selecting the fixed-dose combination over single-agent alternatives in research and clinical procurement.

Bronchodilation Asthma COPD FEV1 Combination Therapy

Bronchodual (Fenoterol/Ipratropium) Provides Prolonged Bronchodilation Duration vs. Monotherapy in COPD Patients

In a crossover study of 20 patients with chronic bronchitis and emphysema, the combination of fenoterol (200 µg) and ipratropium bromide (40 µg) administered via MDI resulted in a significantly more prolonged bronchodilator effect compared to either agent alone at the same doses [1]. While all three regimens (fenoterol alone, ipratropium alone, and the combination) produced significant improvements in FVC and FEV1 from baseline at 15, 30, and 45 minutes post-dose, at 60 minutes, the rise in FVC, FEV1, and MMFR (mid-maximum flow rate, a measure of small airway function) was significant only with the combination regimen [1]. This indicates that the combination sustains bronchodilation longer than monotherapy, a key differentiator for conditions like COPD where prolonged airway patency is beneficial.

COPD Bronchodilation Duration FVC FEV1 Small Airways

Bronchodual via Respimat® SMI Enables a 50% Dose Reduction While Maintaining Equivalent Bronchodilation to Conventional MDI

Delivery of the fenoterol/ipratropium bromide combination via the Respimat Soft Mist Inhaler (SMI) provides a quantifiable pharmacokinetic advantage. A randomized, double-blind, crossover study in 43 asthmatic patients demonstrated that cumulative doses of 400/160 µg and 400/320 µg F/I via Respimat achieved bronchodilation (mean increase in FEV1 from baseline: 0.76 L and 0.73 L, respectively) equivalent to a cumulative dose of 800/320 µg F/I delivered via a conventional pressurized metered-dose inhaler (MDI) (mean increase in FEV1: 0.71 L) [1]. This represents a 50% reduction in the total cumulative dose of both active compounds while maintaining equivalent therapeutic efficacy [1]. Pharmacokinetic analysis from a related study indicated a two-fold greater systemic availability of both drugs following inhalation by Respimat compared to MDI, explaining the dose-sparing effect [2].

Inhaler Device Dose Reduction Respimat MDI Bioavailability

Bronchodual Elicits High Bronchodilator Response Rates in Pediatric Asthma Patients with Intercritical Airway Obstruction

In a French multicenter study involving 74 asthmatic children (ages 7-15) with persistent intercritical airway obstruction despite a baseline FVC ≥80% predicted, a reversibility test with two puffs of Bronchodual (100 µg fenoterol / 40 µg ipratropium) administered via metered-dose inhaler with a spacer resulted in a positive response in 68 children (91.9%) [1]. A positive response was strictly defined as an increase of at least 15% in at least one forced expiratory flow (FEF) parameter compared to pre-treatment values [1]. This high responder rate provides a quantifiable benchmark of efficacy in a specific pediatric subpopulation where airway reversibility is a key clinical endpoint.

Pediatric Asthma Response Rate FEF Reversibility Spacer Device

Validated Research and Industrial Application Scenarios for Bronchodual (Fenoterol/Ipratropium Bromide)


Preclinical and Clinical Research Requiring a Dual-Mechanism Bronchodilator with a Validated Fixed Dose Ratio

Bronchodual is the preferred procurement choice for any research protocol that necessitates a short-acting bronchodilator with a precisely defined and clinically validated 50 µg fenoterol/20 µg ipratropium bromide dose ratio. This is especially critical in studies aiming to reproduce or build upon the extensive body of clinical evidence demonstrating its superior bronchodilation compared to monotherapy with fenoterol or ipratropium [1], and its prolonged duration of action in obstructive airway diseases [2]. The fixed-dose combination ensures reproducibility and eliminates the confounding variable of extemporaneous dose adjustment, which is essential for robust scientific inquiry into bronchodilator pharmacology, airway reversibility, or combination therapy synergism.

Studies on Inhaler Device Performance and Pulmonary Drug Deposition Efficiency

For research focused on aerosol science, inhaler technology, and pulmonary drug delivery, Bronchodual serves as an ideal model compound. The well-characterized pharmacokinetic and pharmacodynamic profile of the fenoterol/ipratropium combination allows for precise quantification of device-related performance enhancements. Studies have conclusively shown that delivery via the Respimat Soft Mist Inhaler enables a 50% reduction in the required nominal dose while maintaining equivalent bronchodilation to a conventional pMDI [3], driven by a two-fold increase in systemic availability [4]. Procurement of Bronchodual thus enables comparative studies of novel inhaler platforms, spacer devices, and the influence of particle size distribution on lung deposition and clinical efficacy.

Pediatric Respiratory Pharmacology and Clinical Trials in Asthma

Bronchodual is a strategic asset for research programs centered on pediatric asthma management, particularly for studies assessing bronchodilator reversibility or long-term management. The compound has a quantifiable, high response rate (91.9%) in children with intercritical airway obstruction, as defined by a ≥15% improvement in forced expiratory flow [5]. This established efficacy metric provides a valuable benchmark for comparative effectiveness research, placebo-controlled trials, or studies investigating the role of combined β2-agonist/anticholinergic therapy in specific pediatric phenotypes. Its use in conjunction with a spacer device is a standard of care, making it a relevant and pragmatic choice for clinical investigation.

Development and Validation of In Vitro Models for Obstructive Airway Disease

Bronchodual is a key reference compound for in vitro pharmacological research utilizing isolated airway smooth muscle, bronchial rings, or precision-cut lung slices from human or animal tissue. Its dual mechanism of action—direct β2-adrenergic receptor agonism and muscarinic receptor antagonism—makes it a potent tool for studying the interplay between these two pathways in regulating airway tone. The fixed-dose combination provides a standardized, commercially available reagent for inducing maximal, sustained smooth muscle relaxation, enabling researchers to benchmark the efficacy of novel bronchodilators or investigate the pathophysiology of bronchial hyperresponsiveness in a controlled laboratory setting [1][2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

57 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bronchodual

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.